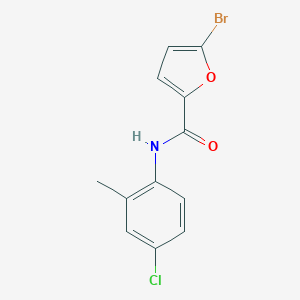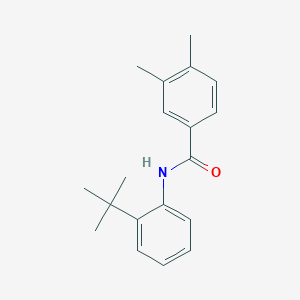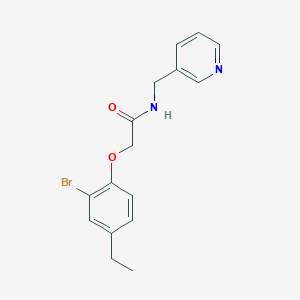![molecular formula C21H20N2OS B296730 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296730.png)
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as a pyridine derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood. However, it has been suggested that this compound exerts its effects through the inhibition of certain enzymes and proteins involved in various physiological processes. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile have been studied extensively. This compound has been shown to exhibit potent antioxidant activity, which may contribute to its potential neuroprotective effects. It has also been shown to possess antimicrobial activity against certain bacteria and fungi. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may contribute to its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One potential direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic use.
Conclusion:
4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for potential therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyridine with 2-phenylethyl isothiocyanate followed by the reaction with ethyl cyanoacetate. This method yields the desired compound with a good yield.
Applications De Recherche Scientifique
The 4-(4-Methylphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been the focus of scientific research due to its potential applications in various fields. This compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H20N2OS |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C21H20N2OS/c1-15-7-9-17(10-8-15)18-13-20(24)23-21(19(18)14-22)25-12-11-16-5-3-2-4-6-16/h2-10,18H,11-13H2,1H3,(H,23,24) |
Clé InChI |
ZDYZFURJIXWANX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)

![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)






![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)


![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)